Dansyl-Gly-Cys-Val-Leu-Ser-OH

Overview

Description

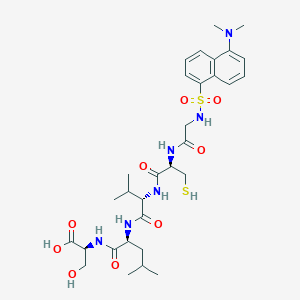

Dansyl-Gly-Cys-Val-Leu-Ser-OH (CAS: 143744-88-1) is a dansyl-labeled hexapeptide widely utilized as a fluorescent substrate for farnesyltransferase (FTase), an enzyme critical in post-translational protein modification. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) confers fluorescence properties, enabling real-time monitoring of enzymatic activity. The peptide’s sequence includes a cysteine residue, which serves as the farnesylation site, essential for FTase recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The dansyl group is introduced at the N-terminus of the peptide. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dansyl-Gly-Cys-Val-Leu-Ser-OH undergoes several types of chemical reactions, including:

Farnesylation: The cysteine thiol group undergoes farnesylation, where a farnesyl group is added to the sulfur atom.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residue.

Common Reagents and Conditions

Farnesylation: Farnesyl diphosphate (FPP) is commonly used as a reagent for farnesylation.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and iodine, while reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Scientific Research Applications

Dansyl-Gly-Cys-Val-Leu-Ser-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves its role as a substrate for FTase. The enzyme catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the cysteine residue of the peptide. This modification enhances the peptide’s fluorescence, allowing for the monitoring of FTase activity. The dansyl group shifts from a polar to a non-polar environment, resulting in increased fluorescence intensity .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥90% (HPLC) .

- Fluorescence : Dansyl moiety exhibits an extinction coefficient of ε₃₄₀ = 4250 M⁻¹cm⁻¹ in 20 mM Tris-HCl (pH 7.5, 10 mM EDTA) .

- Storage : Stable at -20°C in dark, dry conditions .

Structural and Functional Comparisons

Dansyl-DAla-Gly-Phe(4NO2)-Gly-OH

- Application : Fluorescent resonance energy transfer (FRET) substrate for neutral endopeptidase (NEP) .

- Structural Differences :

- The sequence lacks cysteine, reducing its utility in thiol-dependent modifications.

- Incorporates a nitro-phenylalanine residue, enabling FRET-based cleavage detection.

- Fluorescence : Dansyl emission is quenched by the 4-nitro group until enzymatic cleavage occurs, enhancing sensitivity for NEP activity .

Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly-COOH

- Application : Substrate for cAMP-dependent protein kinase (PKA). The dansyl group facilitates HPLC separation of phosphorylated/dephosphorylated forms .

- Kinetic Parameters :

Fmoc-Lys(dansyl)-OH

- Application : Building block for synthesizing dansyl-labeled peptides. Used to introduce fluorescence into custom sequences during solid-phase synthesis .

- Its lysine-linked dansyl group modifies peptide termini or side chains, broadening labeling flexibility .

Enzyme Specificity and Substrate Design

Dansyl-Gly-Cys-Val-Leu-Ser-OH :

- FTase Specificity : The Cys-Val-Leu-Ser motif mimics natural FTase substrates (e.g., Ras proteins), where cysteine is farnesylated. The dansyl group replaces the native C-terminal methylation site, allowing fluorescence-based quantification .

- Critical Residues : Cysteine (farnesylation site), valine, and leucine ensure hydrophobic interactions with FTase’s active site.

- Contrast with GRP Receptor-Targeting Peptides (e.g., Tc-99m-labeled Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂): These peptides lack dansyl groups but use radiometal chelation (e.g., Re/⁹⁹ᵐTc) for imaging.

Key Observations :

- All dansyl derivatives share similar excitation/emission profiles (~340/500 nm), but downstream detection varies (e.g., FRET vs. direct fluorescence).

- This compound’s high ε₃₄₀ ensures sensitive quantification of FTase activity without requiring secondary probes .

Commercial Availability and Pricing

Biological Activity

Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic peptide substrate primarily used in biochemical research. This compound has gained attention due to its specific role in studying the enzyme farnesyl diphosphate farnesyltransferase (FTase), which is critical in protein prenylation and associated cellular processes. This article delves into the biological activity of Dansyl-GCVLS, highlighting its mechanisms of action, applications, and research findings.

Overview of this compound

- Chemical Structure : Dansyl-GCVLS is a pentapeptide with the formula and a molecular weight of 710.86 g/mol.

- CAS Number : 143744-88-1

- Synthesis : The compound is synthesized via solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids and introduction of the dansyl group at the N-terminus.

Dansyl-GCVLS acts as a substrate for FTase, facilitating the farnesylation process. This post-translational modification involves the addition of a farnesyl group to a cysteine residue, which alters the peptide's hydrophobicity and influences its interactions within cellular membranes.

Key Mechanistic Insights:

- Fluorescence Properties : Upon farnesylation, the dansyl moiety transitions from a polar to a non-polar environment, resulting in a significant shift in fluorescence emission from 565 nm to 515 nm and enhancing fluorescence intensity by 13-fold at 505 nm .

- Kinetic Parameters : The catalytic efficiency of FTase with Dansyl-GCVLS has been characterized with a turnover number () of 0.5 s⁻¹ and a Michaelis constant () of 1.4 µM, indicating its suitability for high-throughput screening of FTase inhibitors .

Applications in Research

- Enzyme Kinetics Studies : Dansyl-GCVLS is utilized as a fluorogenic substrate to study FTase activity, enabling researchers to monitor enzyme kinetics in real-time.

- Cancer Research : Given FTase's role in oncogenic signaling pathways, Dansyl-GCVLS serves as a tool for investigating potential therapeutic targets in cancer treatment related to protein prenylation.

- High-throughput Screening : The compound is employed in assays designed to identify novel FTase inhibitors, contributing to drug discovery efforts against diseases linked to aberrant protein prenylation.

Table 1: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₆N₆O₉S₂ |

| Molecular Weight | 710.86 g/mol |

| Fluorescence Emission Shift | 565 nm → 515 nm |

| Fluorescence Intensity Increase | 13-fold |

| 0.5 s⁻¹ | |

| 1.4 µM |

Case Study 1: Inhibition Assays

In one study, researchers utilized Dansyl-GCVLS to evaluate various small molecules as potential inhibitors of FTase. The fluorometric assays demonstrated that compounds exhibiting high binding affinity could significantly reduce FTase activity when tested against Dansyl-GCVLS, suggesting pathways for developing anti-cancer therapeutics.

Case Study 2: Cellular Impact

Another investigation assessed the cellular effects of farnesylated proteins using Dansyl-GCVLS as a substrate. It was found that altering prenylation patterns could influence cell signaling pathways involved in proliferation and survival, underscoring the importance of this modification in cancer biology.

Q & A

Basic Research Questions

Q. What are the structural characteristics and quantification methods for Dansyl-Gly-Cys-Val-Leu-Ser-OH?

- Answer : The peptide contains a dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) attached to the N-terminal glycine, followed by Cys-Val-Leu-Ser. Quantification is achieved via UV-Vis spectroscopy using the dansyl group’s extinction coefficient (ε₃₄₀ = 4250 M⁻¹cm⁻¹ in 20 mM Tris-HCl, pH 7.5, 10 mM EDTA). Prepare a standard curve at 340 nm and validate with mass spectrometry for accuracy .

Q. How is this compound synthesized and purified for research applications?

- Answer : The peptide is synthesized via solid-phase Fmoc chemistry. The dansyl group is introduced during the final coupling step. Post-synthesis, crude peptides are purified using reversed-phase HPLC (>95% purity) with a C18 column and gradients of acetonitrile/water (0.1% TFA). Lyophilize and store at -20°C in the dark to prevent degradation .

Q. What are the primary applications of this compound in enzymatic studies?

- Answer : It serves as a fluorescent substrate for farnesyltransferase (FTase), enabling real-time monitoring of enzyme activity. The dansyl group’s fluorescence increases upon farnesylation, allowing kinetic measurements (e.g., Vmax, Km) in buffer systems like 50 mM HEPES, pH 7.5, 10 mM MgCl₂, and 1 mM DTT .

Advanced Research Questions

Q. How can researchers optimize fluorescence-based FTase assays using this compound?

- Methodological Approach :

- Buffer Optimization : Test pH (6.5–8.0) and ionic strength to minimize fluorescence quenching.

- Interference Checks : Screen for compounds (e.g., detergents, divalent cations) that alter dansyl emission.

- Temperature Control : Maintain 25–30°C to balance enzyme activity and fluorophore stability.

- Reference : Validate against non-fluorescent substrates (e.g., radiolabeled analogs) to confirm specificity .

Q. How should discrepancies in kinetic parameters (Km, kcat) between studies be addressed?

- Resolution Strategies :

- Normalization : Standardize enzyme concentrations (e.g., 10–100 nM) and pre-incubation times.

- Data Validation : Use internal controls (e.g., known inhibitors like FTI-277) to confirm assay consistency.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to buffer variability or peptide batch differences .

Q. What experimental controls are critical when using this compound in FTase inhibition studies?

- Essential Controls :

- Blank Reactions : Omit FTase to measure non-enzymatic fluorescence changes.

- Inhibitor Specificity : Include non-target enzymes (e.g., geranylgeranyltransferase) to rule off-target effects.

- Substrate Stability : Perform time-course assays to confirm peptide integrity under experimental conditions .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRGABQIDFXHO-FAWUNYRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.